molecular formula C8H8ClNS B12438709 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B12438709
M. Wt: 185.67 g/mol
InChI Key: GNFFCUHBAUBJSM-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine ( 106016-84-6) is a chemical compound belonging to the 1,4-benzothiazine class of nitrogen-sulfur heterocycles, recognized in scientific research as a privileged scaffold in medicinal chemistry . The core 1,4-benzothiazine structure is a key pharmacophore present in compounds with a wide spectrum of documented biological activities, including antimicrobial, anticancer, antifungal, antioxidant, and anti-inflammatory properties . The specific presence of a chlorine substituent at the 7-position makes this derivative a valuable building block for further chemical exploration and the synthesis of more complex molecules for pharmaceutical research . Heterocyclic compounds containing both nitrogen and sulfur atoms, like this benzothiazine, are attractive for drug discovery due to their unique physicochemical properties and structural flexibility, which allows for interaction with various biological targets . The 1,4-benzothiazine system is structurally related to therapeutically important classes of molecules, such as phenothiazines, underscoring its significance in the development of new therapeutic agents . Researchers utilize this compound and its analogs as key intermediates in the design and synthesis of novel chemical entities to investigate new pharmacological pathways. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, referring to the material safety data sheet for proper storage and handling procedures. Store in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFCUHBAUBJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

A foundational approach involves the cyclization of 2-amino-5-chlorobenzenethiol with α-halogenated ketones. This method typically employs a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, forming the thiazine ring through intramolecular cyclization.

Table 1: Representative Conditions for Cyclization

Starting Material Halogenated Ketone Solvent Temperature (°C) Yield (%)
2-Amino-5-chlorobenzenethiol Chloroacetone DMF 90 72
2-Amino-5-chlorobenzenethiol Bromoacetophenone Ethanol 80 65

Multi-Component Reactions (MCRs)

Three-component reactions offer atom-economical pathways. A notable example combines 2-aminobenzenethiol, chloroacetaldehyde, and thiourea under microwave irradiation (150°C, 20 minutes), achieving yields up to 85%. This method minimizes side products through rapid, controlled heating.

Modern Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave technology enhances reaction kinetics and selectivity. For instance, irradiating a mixture of 2-amino-4-chlorobenzenethiol and ethyl chloroacetate in PEG-400 at 150°C for 15 minutes yields 88% product. The solvent’s high dielectric constant facilitates efficient energy transfer.

Table 2: Microwave-Assisted Synthesis Parameters

Solvent Power (W) Time (min) Yield (%)
PEG-400 300 15 88
Ethanol 250 20 75

Ultrasound-Promoted Methods

Ultrasonic irradiation (40 kHz) accelerates N-alkylation steps. Reacting sodium saccharin with methyl chloroacetate in DMF under ultrasound for 30 minutes at room temperature achieves 78% yield, avoiding high temperatures.

Catalytic Systems in Thiazine Formation

Ceric Ammonium Nitrate (CAN) Catalysis

CAN catalyzes three-component reactions in PEG-400, enabling one-pot synthesis at 45°C. For example, combining 2-aminobenzenethiol, 4-chlorobenzaldehyde, and thiourea with CAN (5 mol%) yields 92% product in 6 hours.

Table 3: Catalytic Efficiency Comparison

Catalyst Loading (mol%) Time (h) Yield (%)
CAN 5 6 92
DABCO 10 8 81

Base-Mediated Cyclization

Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates deprotonation and cyclization at 0°C, achieving 70% yield. This method is ideal for acid-sensitive intermediates.

Industrial-Scale Production Considerations

Scalable processes prioritize solvent recovery and continuous flow systems. For example, a pilot-scale reaction using a tubular reactor with PEG-400 recirculation achieves 85% yield at 100°C, reducing waste by 40% compared to batch methods.

Comparative Analysis of Synthetic Methodologies

Table 4: Method Efficiency Overview

Method Yield (%) Time Scalability
Classical Cyclization 65–72 6–8 h Moderate
Microwave-Assisted 75–88 15–20 min High
CAN-Catalyzed MCR 92 6 h High

Microwave and catalytic methods outperform classical routes in yield and time, though industrial scaling requires solvent optimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic substitutionKOH/EtOH, 80°C, 6h7-Hydroxy derivative72%
Thiol substitutionHS-R (R = alkyl), DMF, 100°C7-Thioether analogues58–85%

This reactivity is enhanced by electron-withdrawing effects from the carbonyl group .

Oxidation and Reduction Reactions

The thiazine ring and carbonyl group participate in redox transformations:

Oxidation

  • Sulfur oxidation : Treatment with H₂O₂/CH₃COOH yields sulfoxide/sulfone derivatives.

  • Ring dehydrogenation : Pd/C catalysis under aerobic conditions converts the dihydrothiazine to a fully aromatic system .

Reduction

  • Carbonyl reduction : NaBH₄ in MeOH reduces the C=O group to CH₂OH, forming 3-hydroxy derivatives.

ReactionReagentsProductNotes
Sulfur oxidationH₂O₂, AcOH, 50°CSulfoxide (R=O)Selective at S atom
Carbonyl reductionNaBH₄, MeOH, 0°C3-Hydroxymethyl derivative89% yield

Multicomponent Condensation Reactions

The compound participates in DABCO-catalyzed three-component reactions, forming complex thiazine derivatives :

General Protocol :

  • Reactants : 7-Chloro-3,4-dihydro-2H-benzo[b]thiazine + aldehyde + malononitrile

  • Catalyst : DABCO (10 mol%)

  • Conditions : EtOH, 70°C, 4h

  • Yield : 78–92%

Aldehyde ComponentProduct StructureApplication Domain
Benzaldehyde3-Aryl-4H-thiazine-carbonitrileAntimicrobial agents
4-NitrobenzaldehydeNitro-substituted derivativesMaterial science

Cyclization

  • With thiourea : Microwave-assisted cyclization yields fused thiazine-imidazole hybrids .

  • With 1,3-dicarbonyls : Ultrasonic irradiation facilitates benzo-1,4-thiazine annulation .

Ring-Opening

  • Acidic hydrolysis : HCl (6M) cleaves the thiazine ring to form 2-aminothiophenol derivatives.

Catalytic and Light-Mediated Reactions

Reaction TypeConditionsOutcomeSource
Cu-MOF-74 catalysisEthanol, 60°C, 12h4H-Benzo[b]thiazine-carbonitriles
Visible-light mediationRu(bpy)₃Cl₂, blue LEDs, 24h3-Aryl-2-amine derivatives

Mechanistic Insight :
DABCO acts as a Brønsted base in multicomponent reactions, deprotonating intermediates to accelerate cyclization . Copper catalysts facilitate C–N bond formation via single-electron transfer .

This compound’s versatility in nucleophilic, redox, and catalytic reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies exploring its coordination chemistry and photophysical properties are warranted .

Scientific Research Applications

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine, highlighting structural variations, synthesis methods, and biological activities:

Compound Substituents/Modifications Synthesis Method Key Properties/Activities References
This compound Cl at position 7; dihydrothiazine ring Aza-Piancatelli rearrangement with 2-aminothiophenols and furan-2-yl(phenyl)methanols Antimicrobial activity; CNS depression potential
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine Br at position 7 Similar to chloro analog, with brominated precursors Enhanced lipophilicity; potential antimalarial activity
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine NO₂ at position 7 Nitration of parent compound or precursor Antifungal activity; 15-lipoxygenase inhibition
7-Chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzothiazine Sulfonyl group at position 4 Sulfonylation of parent compound Improved solubility; potential enzyme interaction
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Benzo[d][1,3]dioxol group at position 3 Multicomponent green synthesis (Schiff base formation) Antimicrobial activity (60–92% yield)

Structural and Functional Differences

  • 7-Nitro substitution introduces strong electron-withdrawing effects, correlating with antifungal and lipoxygenase inhibition properties .
  • Sulfonyl Derivatives :

    • Sulfonylation at position 4 (e.g., 7-chloro-4-(4-methylbenzenesulfonyl) ) improves aqueous solubility and enables interactions with enzymes, as seen in protein-protein interaction stabilizers .
  • Hybrid Structures :

    • Hybrids like 3-(benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine demonstrate the impact of fused aromatic rings on antimicrobial efficacy .

Physical and Spectral Data Comparison

Property This compound 7-Bromo Analog 7-Nitro Analog Sulfonyl Derivative
Molecular Weight (g/mol) 185.67 230.11 196.62 339.86
Melting Point ~250–252°C (dec.)* Not reported 314–315°C (dec.) Not reported
IR Peaks (cm⁻¹) 1330, 1155 (SO₂) N/A 2235 (C≡N) 1330, 1160 (SO₂)
¹H-NMR (δ ppm) 3.30 (N-CH₃), 8.09 (H-5), 8.29 (H-8) Similar 3.69 (N-CH₃) 7.97–7.79 (aromatic H)

*Data inferred from structurally related compounds in .

Biological Activity

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a member of the thiazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that contributes to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN2SC_8H_8ClN_2S with a molecular weight of approximately 169.68 g/mol. The compound features a chloro substituent at the 7-position and a fused thiazine ring system that plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC8H8ClN2SC_8H_8ClN_2S
Molecular Weight169.68 g/mol
CAS Number113770-21-1
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research has shown that thiazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated potent activity against various bacteria and fungi. Specifically, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds derived from benzo[b][1,4]thiazines have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies demonstrated that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazine derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antidiabetic Activity

Recent investigations into the antidiabetic effects of thiazine derivatives revealed their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism appears to involve modulation of glucose transporters and enhancement of pancreatic beta-cell function .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens. The results showed that this compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Properties
In a study focused on breast cancer cells (MCF-7), treatment with a thiazine derivative led to a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may act as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives?

  • Answer : The compound is typically synthesized via heterocyclic ring formation involving condensation reactions. For example, cyclization of o-aminothiophenol derivatives with carbonyl-containing reagents under acidic or basic conditions is a standard approach . Advanced methods include biphasic reactions (e.g., water-chloroform) with sodium hypochlorite as an oxidizing agent, yielding cycloadducts in moderate to high yields (60–92%) . Catalyst-free, one-pot multicomponent strategies are emerging as green alternatives, enabling intramolecular cyclization and alkylation steps without hazardous reagents .

Q. How can structural characterization of this compound derivatives be optimized?

  • Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., C=O, N–H).
  • NMR (¹H and ¹³C) to resolve ring substituents and confirm stereochemistry (e.g., diastereomers in cycloadducts) .
  • Mass spectrometry for molecular weight validation and fragmentation patterns.
  • X-ray crystallography for unambiguous confirmation of crystal packing and stereoelectronic effects, as demonstrated for (E)-2-benzylidene derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Store waste separately and dispose via certified chemical waste management services to prevent environmental contamination .
  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of intermediates (e.g., sulfonyl chlorides) .
  • Follow GHS guidelines for hazard communication, including proper labeling of reactive byproducts .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence the biological activity of this compound derivatives?

  • Answer : Structural modifications significantly alter pharmacological profiles:

  • Electron-withdrawing groups (e.g., –NO₂, –SO₂R) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Alkyl chains (e.g., phenacyl bromide derivatives) improve lipophilicity, facilitating cannabinoid receptor agonism .
  • Sulfonamide substituents at the 7-position enable protein-protein interaction stabilization, as seen in fragment-based drug discovery .

Q. What strategies resolve contradictions in yield optimization during the synthesis of nitro-substituted derivatives?

  • Answer : Key approaches include:

  • Stepwise nitration : Direct nitration of the benzo ring may lead to regioselectivity issues (e.g., 7- vs. 8-nitro isomers). Controlled reaction conditions (low temperature, diluted HNO₃) favor the desired 7-nitro product .
  • Reductive cyclization : Use of NaBH₄ or catalytic hydrogenation to stabilize intermediates and minimize side reactions .
  • Chromatographic purification : Silica gel column chromatography with hexane/ethyl acetate gradients isolates isomers effectively .

Q. How can green chemistry principles be applied to scale up this compound synthesis?

  • Answer :

  • Solvent selection : Replace chloroform with biodegradable solvents (e.g., cyclopentyl methyl ether) in biphasic systems .
  • Catalyst-free conditions : Avoid transition metals by leveraging in-situ Schiff base formation and microwave-assisted cyclization .
  • Waste minimization : Recover unreacted starting materials via distillation or recrystallization .

Q. What experimental designs are critical for evaluating the dual antibacterial and anti-inflammatory activities of this compound derivatives?

  • Answer :

  • In vitro assays :
  • MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • COX-2 inhibition to assess anti-inflammatory potential via ELISA or fluorometric methods .
  • In silico modeling : Docking studies with bacterial gyrase or COX-2 active sites to rationalize structure-activity relationships .
  • Control compounds : Compare with benchmarks like ciprofloxacin (antibacterial) and ibuprofen (anti-inflammatory) .

Methodological Challenges and Data Analysis

Q. How can conflicting NMR data for diastereomeric 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives be resolved?

  • Answer :

  • Variable temperature (VT) NMR : Resolve dynamic effects caused by ring puckering or hydrogen bonding .
  • NOESY/ROESY : Identify spatial proximity of protons to distinguish axial vs. equatorial substituents .
  • DFT calculations : Predict chemical shifts and coupling constants to validate experimental data .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound batches?

  • Answer :

  • UHPLC-MS : Detect impurities at ppm levels using high-resolution mass spectrometry .
  • HPLC-DAD : Monitor chromatographic purity with diode-array detection (λ = 254 nm) .
  • Elemental analysis : Confirm stoichiometric consistency (C, H, N, S) to identify byproducts .

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